molecular formula C13H17ClN2 B14509419 N-(4-Chlorophenyl)-N'-cyclohexylmethanimidamide CAS No. 62741-47-3

N-(4-Chlorophenyl)-N'-cyclohexylmethanimidamide

Cat. No.: B14509419
CAS No.: 62741-47-3
M. Wt: 236.74 g/mol
InChI Key: UALOIVCFHBUQLA-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide is an organic compound that belongs to the class of imidamides This compound is characterized by the presence of a chlorophenyl group and a cyclohexyl group attached to the methanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide typically involves the reaction of 4-chlorobenzonitrile with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium methoxide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N’-cyclohexylcarboxamide
  • N-(4-Chlorophenyl)-N’-cyclohexylurea
  • N-(4-Chlorophenyl)-N’-cyclohexylthiourea

Uniqueness

N-(4-Chlorophenyl)-N’-cyclohexylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62741-47-3

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-N'-cyclohexylmethanimidamide

InChI

InChI=1S/C13H17ClN2/c14-11-6-8-13(9-7-11)16-10-15-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,15,16)

InChI Key

UALOIVCFHBUQLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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